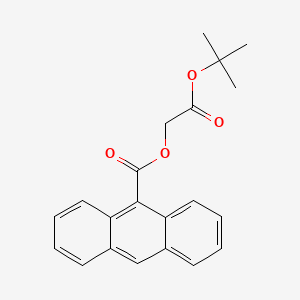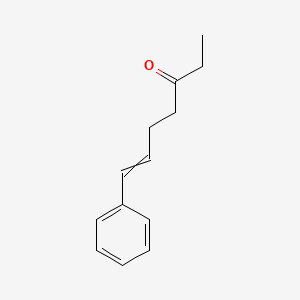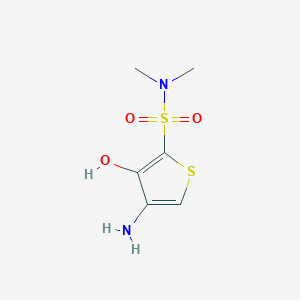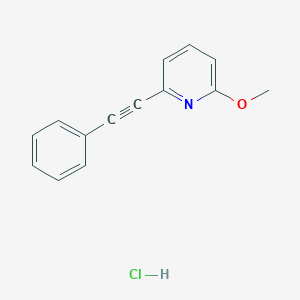![molecular formula C18H14N2O4 B14229964 1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione CAS No. 531504-05-9](/img/structure/B14229964.png)
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core substituted with two furan-2-ylmethyl groups. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the reaction of anthranilic acid with formamide or through the Niementowski synthesis, which involves the reaction of anthranilic acid with amides.
Introduction of Furan-2-ylmethyl Groups: The furan-2-ylmethyl groups can be introduced through a Friedel-Crafts alkylation reaction, where furan is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products
Oxidation: Furanones
Reduction: Dihydroquinazoline derivatives
Substitution: Halogenated, nitrated, and sulfonated furan derivatives
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like α-amylase and α-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Anticancer Activity: The compound may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib, gefitinib, and lapatinib are well-known quinazoline derivatives with significant anticancer activity.
Furan Derivatives: Compounds like furanones and furfuryl alcohol are common furan derivatives with various industrial applications.
Uniqueness
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione is unique due to the combination of the quinazoline core and furan-2-ylmethyl groups, which confer enhanced biological activity and reactivity compared to other quinazoline or furan derivatives .
Eigenschaften
CAS-Nummer |
531504-05-9 |
|---|---|
Molekularformel |
C18H14N2O4 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
1,3-bis(furan-2-ylmethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C18H14N2O4/c21-17-15-7-1-2-8-16(15)19(11-13-5-3-9-23-13)18(22)20(17)12-14-6-4-10-24-14/h1-10H,11-12H2 |
InChI-Schlüssel |
OLGHEIIXAASSGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CO3)CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


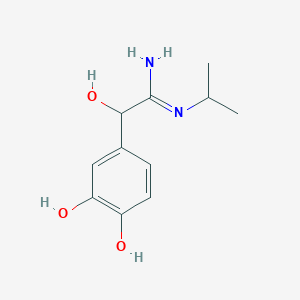
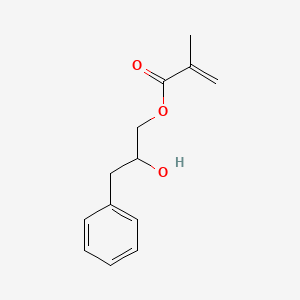

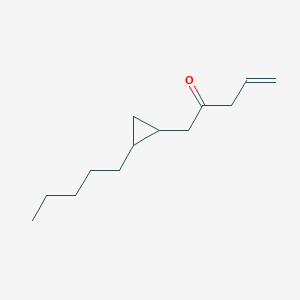
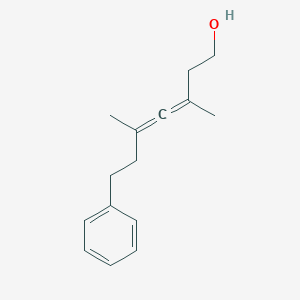
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
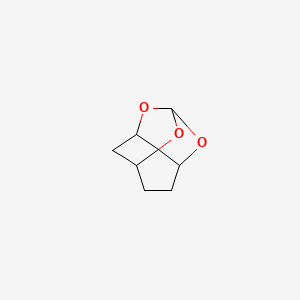
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
